I2-IR High-Affinity Binding (Ki = 0.9 nM) vs. 2-BFI (Ki = 9.8 nM) and RX 801077 (Ki = 70.1 nM)
LSL 60101 demonstrates biphasic binding to I2-imidazoline receptors with a high-affinity site Ki of 0.9 nM (pKi = 9.03) and a low-affinity site Ki of 5.6 nM (pKi = 5.25) . In contrast, the dihydroimidazoline analog 2-BFI hydrochloride (CAS 89196-95-2) exhibits a Ki of 9.8 nM for I2-IR , representing approximately 11-fold lower affinity at the high-affinity site. The free base of 2-BFI, designated RX 801077, shows even weaker affinity with a Ki of 70.1 nM , approximately 78-fold lower than LSL 60101's high-affinity component. This pronounced affinity advantage positions LSL 60101 as a superior tool for receptor occupancy studies at lower concentrations.
| Evidence Dimension | I2-Imidazoline Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.9 nM (high-affinity site); Ki = 5.6 nM (low-affinity site) |
| Comparator Or Baseline | 2-BFI hydrochloride: Ki = 9.8 nM; RX 801077 (2-BFI free base): Ki = 70.1 nM |
| Quantified Difference | ~11-fold higher affinity vs. 2-BFI; ~78-fold higher affinity vs. RX 801077 |
| Conditions | Radioligand displacement assays; exact tissue/species source and radioligand vary across cited studies |
Why This Matters
Higher receptor affinity enables lower working concentrations in experimental systems, reducing potential off-target effects and compound consumption for cost-sensitive research programs.
